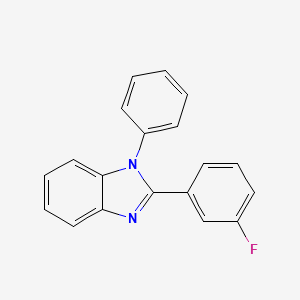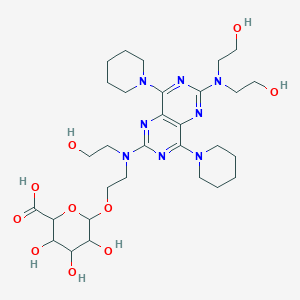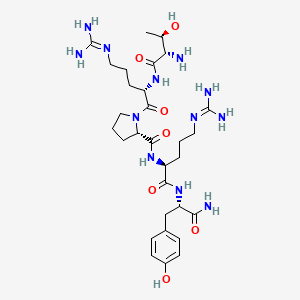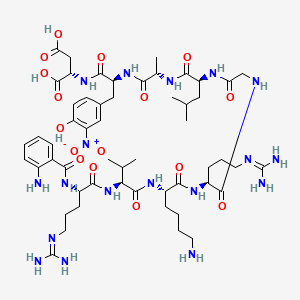
5-Acetyl-2-chlorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-2-chlorobenzonitrile is an organic compound with the molecular formula C9H6ClNO. It is a colorless, crystalline solid with a pungent odor. This compound is known for its high reactivity and is used as a versatile building block in organic synthesis. It has applications in various fields, including pharmaceuticals, agrochemicals, and material science.
準備方法
Synthetic Routes and Reaction Conditions
5-Acetyl-2-chlorobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Another method involves the ammoxidation of 2-chlorotoluene. This process uses a catalyst, such as vanadium pentoxide (V2O5) supported on alumina (Al2O3), in a fixed bed reactor at atmospheric pressure. The reaction conditions include a temperature range of 400-450°C and the presence of ammonia and oxygen .
Industrial Production Methods
Industrial production of this compound often employs the ammoxidation method due to its efficiency and scalability. The use of a fixed bed reactor and a suitable catalyst allows for continuous production, making it a preferred method for large-scale synthesis.
化学反応の分析
Types of Reactions
5-Acetyl-2-chlorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides or benzothiols.
Oxidation: 5-Acetyl-2-chlorobenzoic acid.
Reduction: 5-Acetyl-2-chlorobenzylamine.
科学的研究の応用
作用機序
The mechanism of action of 5-Acetyl-2-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in pharmacological applications, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
5-Acetyl-2-chlorobenzonitrile can be compared with other similar compounds such as:
2-Chlorobenzonitrile: Lacks the acetyl group, making it less reactive in certain synthetic applications.
2-Acetyl-5-methylfuran: Similar in structure but contains a furan ring instead of a benzene ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the acetyl and nitrile functional groups, which provide a versatile platform for various chemical transformations and applications.
特性
分子式 |
C9H6ClNO |
|---|---|
分子量 |
179.60 g/mol |
IUPAC名 |
5-acetyl-2-chlorobenzonitrile |
InChI |
InChI=1S/C9H6ClNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4H,1H3 |
InChIキー |
XDZZRTGYXHHRDR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-6-[(2S)-2-hydroxypropanoyl]-4a,7-dihydro-3H-pteridin-4-one](/img/structure/B12332155.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12332173.png)
![Exo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12332179.png)
![N-tert-butyl-N-[2-[3-(hydroxymethyl)phenyl]ethyl]carbamate](/img/structure/B12332181.png)









